cis-3-Hexen-1-ol-D2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

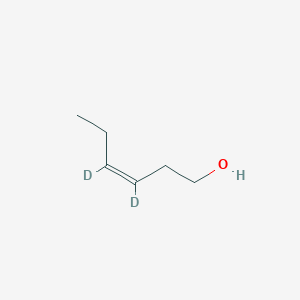

cis-3-Hexen-1-ol-D2: is an organic compound characterized by the presence of deuterium atoms at the 3rd and 4th positions of the hex-3-en-1-ol molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can be used to study reaction mechanisms, metabolic pathways, and more.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexen-1-ol-D2 typically involves the selective deuteration of hex-3-en-1-ol. One common method is the catalytic hydrogenation of hex-3-en-1-ol in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation.

化学反应分析

Types of Reactions:

Oxidation: cis-3-Hexen-1-ol-D2 can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form deuterated alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various deuterated derivatives. Common reagents include halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products:

Oxidation: Deuterated aldehydes or carboxylic acids.

Reduction: Deuterated alkanes.

Substitution: Deuterated halides or other derivatives.

科学研究应用

Agricultural Applications

a. Post-Harvest Treatment

Research has shown that cis-3-hexen-1-ol can significantly enhance the shelf life of fruits, particularly strawberries. In a study examining the effects of volatile compounds on post-harvest decay, it was found that strawberries treated with cis-3-hexen-1-ol exhibited a reduced infection rate from Botrytis cinerea, a common fungal pathogen. The optimal concentrations were identified as 0.1 µmol and 1 µmol, which resulted in approximately 60% survival after two days compared to only 10% in untreated controls .

| Concentration (µmol) | Survival Rate (%) |

|---|---|

| 0.1 | 60 |

| 1 | 60 |

| 5 | 40 |

| Control | 10 |

b. Induction of Plant Defense Mechanisms

Cis-3-hexen-1-ol is part of the green leaf volatiles (GLVs) that can induce defense mechanisms in plants. These compounds are known to activate various defense genes, potentially leading to enhanced resistance against pests and diseases at lower concentrations than previously reported .

Food Science Applications

a. Flavor Enhancement

In the realm of food science, cis-3-hexen-1-ol is noted for its role in flavor profiles, particularly in green tea. A study characterized its contribution to the aroma of green tea, demonstrating that varying concentrations of cis-3-hexen-1-ol could significantly alter the overall aroma profile of tea samples. The study employed gas chromatography-mass spectrometry (GC-MS) to analyze the impact of different concentrations on aroma compounds .

| Concentration (% of Total Aroma) | Aroma Profile Impact |

|---|---|

| 0 | Baseline |

| 10 | Slight enhancement |

| 50 | Moderate enhancement |

| 100 | Significant enhancement |

| 200 | Overwhelming aroma |

Fragrance Chemistry

a. Safety Assessments

Cis-3-hexen-1-ol has been evaluated for its safety in fragrance applications. Studies have indicated that it is non-mutagenic and non-clastogenic, making it suitable for use in consumer products without significant health risks . The compound has been tested under various conditions and found safe for use in cosmetics and food flavoring.

Biochemical Research

a. Proteomics Research

Cis-3-Hexen-1-ol-D2 is utilized in proteomics research as a biochemical tool due to its stable isotopic labeling properties. This allows for more accurate tracking of metabolic pathways involving lipid-derived volatiles in plants . Its application in mass spectrometry enhances the understanding of plant metabolism and interactions with environmental factors.

Case Study: Impact on Strawberry Preservation

A comprehensive study investigated the effects of cis-3-hexenol on strawberry preservation methods. The results indicated that treatment with this compound not only extended shelf life but also improved sensory qualities such as taste and aroma, making it a valuable addition to post-harvest technologies.

Case Study: Flavor Profile Modification in Green Tea

Another study focused on how varying levels of cis-3-hexenol influenced the flavor profile of green tea beverages. It was found that higher concentrations led to a more vibrant and fresh aroma, appealing to consumers seeking natural flavors.

作用机制

The mechanism by which cis-3-Hexen-1-ol-D2 exerts its effects is primarily through its isotopic labeling. Deuterium atoms have a greater mass than hydrogen atoms, leading to differences in bond strength and reaction kinetics. This can affect the rate of chemical reactions and the stability of intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

相似化合物的比较

cis-3-Hexen-1-ol-D2: Unique due to the specific placement of deuterium atoms.

Hex-3-en-1-ol: The non-deuterated analog, used as a reference compound in studies.

(E)-3,4-Dideuteriohex-3-en-1-ol: The geometric isomer with deuterium atoms in the trans configuration.

Uniqueness: The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in studying reaction mechanisms and metabolic pathways. The placement of deuterium atoms can significantly influence the physical and chemical properties of the compound, making it a valuable tool in various scientific research applications.

生物活性

Cis-3-Hexen-1-ol-D2 (CAS 164668-81-9) is a deuterated form of cis-3-hexen-1-ol, a six-carbon unsaturated alcohol known for its role in plant signaling and aroma. This compound has garnered attention in various fields, including food science, agriculture, and toxicology, due to its biological activities and potential applications.

This compound is characterized by its molecular formula C6H12O and a molecular weight of approximately 102.17 g/mol. Its structure includes a hydroxyl group (-OH) attached to the third carbon of a hexene chain, contributing to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that cis-3-hexen-1-ol exhibits antimicrobial activity against various pathogens. In studies involving post-harvest treatments, it has been shown to inhibit the growth of fungi such as Botrytis cinerea, which causes gray mold in strawberries. At concentrations as low as 0.1 µmol, cis-3-hexen-1-ol significantly increased the survival rates of treated strawberries compared to controls .

2. Genotoxicity and Toxicological Assessments

Toxicological evaluations have revealed that cis-3-hexen-1-ol does not exhibit mutagenic or clastogenic effects. In Ames tests conducted with various strains of Salmonella typhimurium and Escherichia coli, no significant increases in revertant colonies were observed, indicating a lack of genotoxic potential . Furthermore, repeated dose toxicity studies in rats showed no significant adverse effects at tested concentrations, with a No Observed Effect Level (NOEL) established at 125 mg/kg/day .

3. Plant Defense Mechanisms

Cis-3-Hexen-1-ol plays a crucial role in plant defense signaling. It is released by plants upon herbivory or pathogen attack and serves as a volatile signal that can induce protective responses in neighboring plants. For instance, Arabidopsis thaliana exposed to this compound exhibited enhanced tolerance against pests and pathogens due to the activation of defense-related genes .

Case Study 1: Antifungal Effects on Strawberries

A study investigated the efficacy of cis-3-hexen-1-ol as a post-harvest treatment for strawberries infected with B. cinerea. The results demonstrated that strawberries treated with 0.1 µmol of cis-3-hexen-1-ol had a survival rate of approximately 60% after two days, compared to only 10% survival in untreated controls. This suggests that low concentrations can effectively enhance resistance to fungal infections .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving repeated oral administration to rats, cis-3-hexen-1-ol was evaluated for potential health risks. The study found no significant changes in hematological parameters or organ weights at doses up to 5000 ppm over 98 days, reinforcing its safety profile for use in food products .

Data Tables

| Study | Parameter | Findings |

|---|---|---|

| Antifungal Efficacy | Concentration (µmol) | Survival Rate (%) |

| Strawberries | 0.1 | 60 |

| Strawberries | Control | 10 |

| Toxicity Study | NOEL (mg/kg/day) | 125 |

| Toxicological Assessment | Observation | Outcome |

|---|---|---|

| Hemoglobin Concentration (females) | Week 6 vs Week 14 | Decrease noted but not significant |

| Organ Weights | High Dose Group | No significant changes |

属性

IUPAC Name |

(Z)-3,4-dideuteriohex-3-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLHIIWVXFIJGU-KKLCAENNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CCO)/CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。